Methanesulfonylcholine chloride
Description
Structure
2D Structure
Properties
CAS No. |
3626-80-0 |
|---|---|
Molecular Formula |
C6H16ClNO3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
trimethyl(2-methylsulfonyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO3S.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IRURUMWPVGWZKD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Methanesulfonylcholine Chloride
Historical and Established Synthetic Routes
The established pathways for synthesizing Methanesulfonylcholine chloride are rooted in fundamental reactions of alcohols and amines. The most direct method involves the reaction of a choline (B1196258) salt with a methanesulfonylating agent.
The central reaction in the synthesis of this compound is the esterification of the primary alcohol group of the choline cation. In this reaction, a choline salt, typically choline chloride, serves as the direct precursor. The hydroxyl group of choline acts as a nucleophile, attacking the electrophilic sulfur atom of a suitable methanesulfonylating agent. This process forms the methanesulfonate (B1217627) ester bond.
While direct esterification of choline chloride is common, related reactions have been explored in different contexts. For instance, deep eutectic solvents formed from choline chloride and carboxylic acids have been observed to undergo esterification between the two components, particularly upon heating mdpi.cometn-socrates.eu. Another patented method describes the synthesis of choline chloride starting from 1,2-ethanediol (B42446), which first undergoes an esterification reaction with methanesulfonyl chloride to form an intermediate google.com. These examples highlight the reactivity of the hydroxyl group in choline and related structures in forming esters.
Table 1: Components in the Esterification of Choline for this compound Synthesis
| Role | Compound | Formula |
|---|---|---|
| Choline Precursor | Choline chloride | [HO(CH₂)₂N(CH₃)₃]⁺Cl⁻ |
| Acylating Agent | Methanesulfonyl chloride | CH₃SO₂Cl |
| Base (optional) | Non-nucleophilic base (e.g., Pyridine (B92270), Triethylamine) | C₅H₅N, (C₂H₅)₃N |
| Solvent | Aprotic organic solvent (e.g., Dichloromethane) | CH₂Cl₂ |
The introduction of the methanesulfonyl (mesyl) group is accomplished using a potent sulfonating agent, with methanesulfonyl chloride (MsCl) being the most common and reactive choice marketpublishers.com. Methanesulfonyl chloride is a highly electrophilic compound, readily reacting with nucleophiles like alcohols wikipedia.orgsudanchemical.com.
General Sulfonylation Reaction: [HO(CH₂)₂N(CH₃)₃]⁺Cl⁻ + CH₃SO₂Cl → [CH₃SO₂O(CH₂)₂N(CH₃)₃]⁺Cl⁻ + HCl
The production of methanesulfonyl chloride itself can be achieved through methods such as the radical reaction of methane (B114726) with sulfuryl chloride or the chlorination of methanesulfonic acid wikipedia.orgresearchgate.net.
In the synthesis of this compound, the chloride ion is typically already present in the starting material, choline chloride. As the chloride is a spectator ion during the esterification of the hydroxyl group, no specific step for its introduction is required when this pathway is used.
Alternatively, a multi-step synthesis can be envisioned where the chloride ion is introduced during the formation of the quaternary ammonium (B1175870) cation. This pathway would involve first reacting 2-(dimethylamino)ethanol with methanesulfonyl chloride to form the methanesulfonate ester. The resulting tertiary amine would then be quaternized by reaction with a methylating agent carrying the chloride, such as methyl chloride. This quaternization is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide wikipedia.orgnih.gov.
Table 2: Alternative Two-Step Synthesis Pathway
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-(Dimethylamino)ethanol | Methanesulfonyl chloride | 2-(Dimethylamino)ethyl methanesulfonate | O-Sulfonylation |
| 2 | 2-(Dimethylamino)ethyl methanesulfonate | Methyl chloride | this compound | N-Alkylation (Quaternization) |
Mechanistic Investigations of Synthesis
The mechanisms governing the formation of this compound are based on well-understood principles of organic reactions, including nucleophilic substitution and elimination-addition pathways.
While specific kinetic studies for the synthesis of this compound are not extensively documented in the provided search results, the kinetics can be inferred from the mechanisms of the constituent reactions.
The sulfonylation of an alcohol with methanesulfonyl chloride in the presence of a base can proceed through different mechanistic pathways. One proposed mechanism, particularly with hindered alcohols or certain bases, involves an initial E1cb elimination of HCl from methanesulfonyl chloride to generate the highly reactive and transient intermediate, sulfene (B1252967) (CH₂=SO₂) wikipedia.org. This sulfene is then rapidly attacked by the alcohol nucleophile. In this pathway, the formation of the sulfene intermediate is often the rate-determining step.
If the alternative two-step synthesis involving a quaternization step is considered, the kinetics of that step would be characteristic of the Menschutkin reaction. This reaction is a bimolecular nucleophilic substitution (SN2), and its rate is dependent on the concentration of both the tertiary amine and the alkyl halide nih.gov.
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Its synthesis from achiral precursors such as choline chloride and methanesulfonyl chloride does not generate any stereocenters.
Therefore, considerations of stereochemical outcomes or diastereoselectivity are not applicable to the synthesis of the parent compound itself. Stereochemistry would become a factor only if the synthesis were performed using a chiral derivative of choline, for example, one with substituents on the ethylene (B1197577) backbone. In such a hypothetical case, the sulfonylation reaction at the hydroxyl group occurs at a position remote from any potential stereocenter on the carbon backbone. The reaction does not involve breaking any bonds at the stereocenter, so the original configuration would be retained. The reaction would proceed with retention of configuration at the chiral center.
Synthetic Methodologies for this compound Remain Elusive in Publicly Accessible Research
Extensive searches for synthetic pathways, catalytic enhancements, and environmentally benign synthesis strategies for this compound did not yield relevant scholarly articles or patents. The majority of search results pertained to the synthesis of a different, though related, compound: methanesulfonyl chloride. Information regarding solvent-free synthesis, microwave-assisted or photochemical methods, and continuous flow chemistry for the production of this compound is similarly unavailable.
This lack of information prevents a scientifically accurate and thorough discussion of the topics outlined in the user's request, which included:
Novel and Green Synthetic Approaches
Continuous Flow Chemistry for Scalable Production
Without access to research data, experimental procedures, and discussions of reaction mechanisms and efficiency improvements specifically for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, until relevant research on the synthesis of this compound becomes publicly accessible, the generation of the specified article is not feasible.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Methanesulfonylcholine Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity and spatial relationships.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In methanesulfonylcholine chloride, distinct proton signals are expected for the methyl groups of the mesylate and the choline (B1196258) cation, as well as for the methylene (B1212753) protons of the choline backbone.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -SO₂CH ₃ | ~3.1 | Singlet |
| -N⁺(CH ₃)₃ | ~3.4 | Singlet |
| -CH ₂-N⁺- | ~3.6 | Triplet |
| -O-CH ₂- | ~4.4 | Triplet |
Note: Predicted values are based on the analysis of similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -SO₂C H₃ | ~40 |
| -N⁺(C H₃)₃ | ~55 |
| -C H₂-N⁺- | ~67 |
| -O-C H₂- | ~60 |
Note: Predicted values are based on the analysis of similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, a cross-peak would be expected between the signals of the two adjacent methylene groups (-O-CH ₂-CH ₂-N⁺-), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal of each methylene group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC would show a correlation between the protons of the N-methyl groups and the carbon of the adjacent methylene group (-CH ₂-N⁺(CH ₃)₃), as well as between the methyl protons of the mesylate group and the sulfur atom (if observed) or potentially the oxygen atoms, depending on the specific experiment and coupling constants.
While less common, NMR spectroscopy of other nuclei can provide additional structural information.
Chlorine-35/37 NMR: Both chlorine isotopes are NMR active but possess quadrupole moments, which typically result in very broad signals for covalently bound chlorine, making it challenging to observe sharp, informative peaks for the chloride counter-ion in this compound. The chemical shift would be indicative of an ionic chloride.
Sulfur-33 NMR: Sulfur-33 is a low-abundance, quadrupolar nucleus, making its detection by NMR inherently difficult and often resulting in very broad signals. However, if a spectrum could be obtained, the chemical shift would be characteristic of a sulfonate ester environment.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular functional groups.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonate (-SO₂-O-) | Asymmetric Stretch | ~1350 |
| Sulfonate (-SO₂-O-) | Symmetric Stretch | ~1175 |
| C-N Stretch | Stretch | ~950 |
| C-O Stretch | Stretch | ~1050 |
| C-H Stretch (Alkyl) | Stretch | 2850-3000 |
| C-H Bend (Alkyl) | Bend | 1350-1470 |
The presence of these characteristic bands in the IR and Raman spectra would confirm the presence of the sulfonate ester and the choline moiety within the molecular structure.
Characterization of Sulfonyl and Quaternary Ammonium (B1175870) Salt Signatures
The distinct chemical environments of the sulfonyl and quaternary ammonium moieties in this compound give rise to characteristic spectroscopic signatures. Vibrational and nuclear magnetic resonance spectroscopies are paramount in identifying these key functional groups.
The sulfonyl group (–SO₂–) is characterized by strong, sharp absorption bands in the infrared (IR) spectrum. rsc.orgresearchgate.net These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds. Typically, the asymmetric stretching vibration appears in the range of 1350–1300 cm⁻¹, while the symmetric stretch is observed around 1175–1150 cm⁻¹. For instance, in the related compound methanesulfonyl chloride, these bands are prominent. washington.edunist.gov Raman spectroscopy also provides complementary information on the sulfonyl group, with characteristic scattering peaks that can be used for identification. researchgate.net
Interactive Table: Expected Spectroscopic Signatures for this compound
| Functional Group | Spectroscopic Technique | Characteristic Signature | Expected Range/Value |
|---|---|---|---|
| Sulfonyl (–SO₂–) | FTIR | Asymmetric S=O stretch | 1350–1300 cm⁻¹ |
| FTIR | Symmetric S=O stretch | 1175–1150 cm⁻¹ | |
| Raman | S=O stretching modes | Varies | |
| Quaternary Ammonium | ¹H NMR | N⁺(CH₃)₃ protons | Singlet, chemical shift dependent on environment |
In Situ Spectroscopic Monitoring of Synthetic Reactions
The synthesis of this compound, which can be prepared by the reaction of choline chloride with methanesulfonyl chloride, can be monitored in real-time using in situ spectroscopic techniques. wikipedia.orgyoutube.comyoutube.com This approach allows for the tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic information. researchgate.netyoutube.com
In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. mdpi.comnih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be continuously acquired. The disappearance of the characteristic vibrational bands of the starting materials (e.g., the hydroxyl group of choline and the S-Cl bond of methanesulfonyl chloride) and the appearance of the signature peaks of the sulfonyl ester in the product can be monitored over time. researchgate.net This allows for the determination of reaction endpoints and the identification of any potential intermediates. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise molecular formula of a compound. creative-proteomics.com For this compound, HRMS can distinguish its elemental composition from other potential isobaric compounds (compounds with the same nominal mass). This technique is essential for confirming the identity of the synthesized molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions, providing valuable structural information. uab.edu In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule. rsc.orgmdpi.com
For this compound, fragmentation is expected to occur at the labile ester linkage and around the quaternary ammonium headgroup. Common fragmentation patterns for sulfonate esters and quaternary ammonium compounds have been studied. nih.govacs.orgresearchgate.net
Interactive Table: Potential MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |
|---|---|---|---|
| [M]⁺ | Varies | CH₃SO₂OH | Methanesulfonic acid |
| [M]⁺ | Varies | C₅H₁₄NO⁺ | Choline fragment |
Due to its ionic and non-volatile nature, this compound requires soft ionization techniques for mass spectrometric analysis. Electrospray ionization (ESI) is particularly well-suited for this purpose, as it can generate gas-phase ions directly from a solution. unm.edu ESI-MS is commonly used for the analysis of choline-containing compounds and other polar molecules. nih.govnih.govresearchgate.net Matrix-assisted laser desorption/ionization (MALDI) could also be employed, though ESI is generally more common for small, pre-charged molecules.
X-ray Crystallography for Solid-State Structure Determination
Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its solid-state architecture, including the conformation of the choline backbone and the orientation of the methanesulfonyl group. This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding and ionic interactions, which govern the crystal packing.
Advanced Spectroscopic Characterization of this compound: Structural Elucidation Not Publicly Available
A thorough investigation into the advanced spectroscopic characterization of this compound has revealed a significant gap in publicly accessible scientific literature and crystallographic databases. Despite extensive searches for detailed structural data, including crystal packing analyses and precise molecular geometry, the specific information required for a comprehensive structural elucidation of this compound is not available in the public domain.
Efforts to locate primary crystallographic data, which would form the basis for the analysis of crystal packing, intermolecular interactions, bond lengths, bond angles, and torsional angles, were unsuccessful. Searches of prominent databases such as the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, yielded no specific entry for this compound. Consequently, the foundational experimental data needed to generate the detailed analytical article as outlined is absent from the available scientific record.
While general principles of spectroscopic analysis and crystallographic techniques are well-established, their specific application to this compound has not been detailed in published research. Information regarding the compound's solid-state architecture, including the arrangement of its ions in a crystal lattice and the nature of the non-covalent interactions that govern this arrangement, remains uncharacterized in accessible literature. Similarly, precise, experimentally determined values for the bond lengths between its constituent atoms, the angles formed by these bonds, and the torsional angles that define its three-dimensional conformation are not documented.
Without this fundamental data, a scientifically accurate and informative discussion on the "" as per the specified outline cannot be constructed. The required data tables for bond lengths, bond angles, and torsional angles, which are central to the requested article, cannot be populated.
Therefore, the subsequent sections of the outlined article, which were to focus on:
Determination of Bond Lengths, Bond Angles, and Torsional Angles
cannot be provided at this time due to the lack of foundational research and data.
Chemical Reactivity and Reaction Mechanisms of Methanesulfonylcholine Chloride
Nucleophilic Substitution Reactions Involving the Chloride Moiety
The chloride ion in methanesulfonylcholine chloride can be displaced by various nucleophiles. The mechanism of this substitution is a central aspect of its chemical behavior.
Nucleophilic substitution reactions can proceed through two primary mechanistic pathways: unimolecular (SN1) and bimolecular (SN2). masterorganicchemistry.cominflibnet.ac.in The SN1 mechanism is a stepwise process involving the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.comyoutube.com
The structure of the substrate is a critical determinant of the operative pathway. youtube.com For this compound, the substitution occurs at a primary carbon (the methylene (B1212753) group attached to the quaternary nitrogen is part of a larger structure, but the reaction site is the choline (B1196258) backbone). Primary substrates typically favor the SN2 pathway due to the relative instability of primary carbocations and reduced steric hindrance, which allows for backside attack by the nucleophile. youtube.com
The SN1 pathway is generally disfavored for primary substrates because it would require the formation of a high-energy primary carbocation. masterorganicchemistry.comyoutube.com However, the reaction environment, including the solvent, can influence the mechanism. Polar protic solvents can stabilize carbocation intermediates, potentially favoring SN1-type reactions, whereas polar aprotic solvents tend to favor SN2 reactions. youtube.com In the context of methanesulfonylcholine, the presence of the positively charged quaternary ammonium (B1175870) group can also exert electronic effects on the adjacent reaction center.
The reactivity of this compound in nucleophilic substitution reactions extends to a variety of nucleophiles. The strength of the nucleophile is a key factor in SN2 reactions; stronger nucleophiles generally lead to faster reaction rates. youtube.com
Common nucleophiles that can react with substrates like this compound include:
Halide ions: (e.g., I⁻, Br⁻) can displace the chloride in a Finkelstein-type reaction.
Hydroxide (B78521) and alkoxides: (e.g., OH⁻, RO⁻) can lead to the formation of ethers or alcohols, although the stability of the choline moiety must be considered.
Amines: Primary and secondary amines can act as nucleophiles, leading to the formation of more complex quaternary ammonium salts. iupac.org
Thiolates: (e.g., RS⁻) are generally excellent nucleophiles and would be expected to react readily.
The table below illustrates the expected reactivity with a range of nucleophiles, a concept applicable to SN2 reactions involving substrates similar to this compound.
| Nucleophile | Formula | Expected Reactivity | Product Type |
| Iodide | I⁻ | High | Iodo-derivative |
| Bromide | Br⁻ | Moderate | Bromo-derivative |
| Hydroxide | OH⁻ | Moderate | Alcohol |
| Methoxide | CH₃O⁻ | Moderate | Methyl ether |
| Azide | N₃⁻ | High | Azido-derivative |
| Cyanide | CN⁻ | High | Nitrile |
| Thiophenoxide | C₆H₅S⁻ | High | Thioether |
This table provides a generalized view of nucleophilicity and is not based on specific experimental data for this compound.
The kinetics of SN2 reactions are second-order, meaning the rate is proportional to the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). youtube.com This bimolecular dependency is a hallmark of the concerted mechanism. In contrast, the rate-determining step of an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation, resulting in first-order kinetics (Rate = k[Substrate]). youtube.com
Kinetic studies, such as measuring the reaction rate with varying concentrations of reactants, are crucial for elucidating the precise mechanism. For instance, observing a second-order rate law would provide strong evidence for an SN2 pathway.
Reactivity of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group in this compound is an ester of methanesulfonic acid and choline. This part of the molecule has its own characteristic reactivity, primarily centered on the sulfur atom.
The sulfur atom in the methanesulfonyl group is electrophilic and can be attacked by nucleophiles. This can lead to a "sulfonyl transfer" reaction, where the methanesulfonyl group is transferred from the choline moiety to the nucleophile. These reactions are essentially nucleophilic substitutions at the sulfonyl sulfur.
Such reactions are common for sulfonyl chlorides and sulfonate esters. arkema.comyoutube.com The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted SN2-like process (SN2-S) or a stepwise addition-elimination pathway, depending on the reactants and conditions. researchgate.netmdpi.com Research on arenesulfonyl chlorides has shown that these reactions can be accelerated by certain structural features. mdpi.com While direct studies on sulfonyl transfer from methanesulfonylcholine are not widely available, the principles from related sulfonate esters are applicable.
The ester linkage in this compound is susceptible to hydrolysis (reaction with water) and solvolysis (reaction with a solvent), which results in the cleavage of the S-O bond. The hydrolysis of related alkanesulfonyl chlorides, such as methanesulfonyl chloride, has been studied and can proceed through different mechanisms depending on the pH. researchgate.net
In neutral or acidic conditions: Hydrolysis typically occurs via a direct nucleophilic attack by water on the sulfur atom (an SN2-S type mechanism). researchgate.net
In basic conditions: An elimination-addition mechanism via a "sulfene" intermediate (CH₂=SO₂) can become significant. iupac.orgresearchgate.net
For methanesulfonylcholine, the hydrolysis would yield choline and methanesulfonic acid. Kinetic studies of the solvolysis of methanesulfonyl chloride in various aqueous solvents have shown that the reaction follows an SN2 mechanism, with the transition state being influenced by the solvent composition. researchgate.net The rate of solvolysis and the kinetic solvent isotope effect (a comparison of reaction rates in H₂O and D₂O) provide insights into the transition state structure, suggesting significant bond-breaking in the departure of the leaving group. nih.gov
Electrophilic Activation and Subsequent Reactions
The sulfur atom in the methanesulfonyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. This electrophilicity makes it a prime target for attack by nucleophiles.
The general mechanism for reactions at the sulfonyl group involves nucleophilic attack on the sulfur atom, which leads to the displacement of the chloride ion, a good leaving group. youtube.com This process is fundamental to the role of sulfonyl chlorides in organic synthesis. youtube.com For instance, in the presence of an alcohol, this compound would act as a source of the "CH₃SO₂⁺" synthon, leading to the formation of a methanesulfonate (B1217627) ester of that alcohol. wikipedia.org Similarly, it can react with primary and secondary amines to yield corresponding methanesulfonamides. wikipedia.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. commonorganicchemistry.commasterorganicchemistry.com
The reaction with a generic nucleophile (Nu-H) can be summarized as follows: CH₃SO₂(O-CH₂CH₂-N⁺(CH₃)₃)Cl + Nu-H → CH₃SO₂(O-CH₂CH₂-N⁺(CH₃)₃)Nu + HCl
The formation of methanesulfonates from alcohols is believed to proceed through a mechanism involving the generation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂) under certain basic conditions, which is then attacked by the alcohol. wikipedia.org
Quaternary Ammonium Moiety Reactivity
The quaternary ammonium portion of the molecule also possesses distinct reactivity, particularly in elimination reactions and its behavior in various solvents.
Hofmann Elimination and Related Degradation Pathways
The quaternary ammonium group can undergo Hofmann elimination, a reaction that converts amines into alkenes. wikipedia.org This reaction requires treatment with a strong base, such as silver oxide which generates hydroxide ions in solution, followed by heating (typically 100-200 °C). libretexts.orgaakash.ac.in The hydroxide ion acts as a base to abstract a beta-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon). This initiates an E2-like elimination, where the C-N bond breaks, and a C=C double bond is formed, expelling a tertiary amine as a leaving group. libretexts.org
For this compound, the beta-hydrogens are on the ethylene (B1197577) bridge. The Hofmann elimination would proceed as follows:
Base Abstraction: A hydroxide ion removes a proton from the carbon adjacent to the quaternary nitrogen.
Elimination: The electron pair from the C-H bond forms a pi bond, leading to the cleavage of the C-O bond, as the methanesulfonate is a good leaving group. Alternatively, if the reaction targets the N-CH₃ groups, this would not lead to a stable alkene. The most likely pathway involves the choline backbone.
A key characteristic of the Hofmann elimination is that it typically forms the least substituted alkene, an observation known as the Hofmann rule. wikipedia.orglibretexts.orgmasterorganicchemistry.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered proton more favorable. wikipedia.orgmasterorganicchemistry.com In the case of the choline moiety, elimination would lead to the formation of ethene and (2-hydroxyethyl)dimethylamine, provided the initial structure was a simple choline derivative. Given the methanesulfonyl group, the products would be more complex, likely involving the decomposition of the entire molecule.
Stability and Reactivity in Aqueous and Non-Aqueous Media
The stability of this compound is influenced by the solvent environment.
Aqueous Media: In water, the compound is expected to be reactive. The methanesulfonyl chloride group can react with water, a nucleophile, leading to hydrolysis and the formation of methanesulfonic acid and choline chloride. wikipedia.orgnoaa.govinchem.org This reaction can be slow but is accelerated by heat. inchem.org Studies on analogous compounds like colistin (B93849) methanesulfonate show that the methanesulfonyl group can hydrolyze over time in aqueous solutions, with stability decreasing at higher temperatures. nih.gov For example, the peaks corresponding to colistin methanesulfonate largely disappeared after 12 hours at 37°C in one study. nih.gov The quaternary ammonium group itself, specifically the choline chloride part, is generally stable in aqueous solutions. researchgate.net
Non-Aqueous Media: this compound is expected to be soluble in polar organic solvents but reactive towards nucleophilic solvents like alcohols. wikipedia.org Its reactivity in non-nucleophilic, non-aqueous solvents would be greater, making it a useful reagent in such media for reactions with added nucleophiles. It reacts vigorously with substances like dimethyl sulfoxide (B87167) (DMSO). noaa.gov
| Condition | Expected Stability/Reactivity | Primary Reaction Pathway |
| Water (4°C) | Moderately stable, slow hydrolysis. | Hydrolysis of sulfonyl chloride. |
| Water (37°C) | Unstable, undergoes hydrolysis. nih.gov | Hydrolysis of sulfonyl chloride. |
| Aqueous Base | Unstable, rapid decomposition. inchem.org | Hofmann Elimination / Hydrolysis. |
| Polar Aprotic Solvents (e.g., DCM, THF) | Relatively stable, good medium for reactions. | Acts as a reagent with added nucleophiles. commonorganicchemistry.com |
| Alcohols | Reactive, forms sulfonate esters. wikipedia.org | Nucleophilic substitution at the sulfur atom. |
Role as a Reagent or Intermediate in Organic Synthesis
Due to its high reactivity, this compound serves primarily as a reactive intermediate or a stoichiometric reagent. ontosight.ai
Precursor to Other Choline Derivatives or Sulfonates
This compound is a versatile precursor. By reacting it with various nucleophiles, the chloride can be displaced to generate a range of choline methanesulfonate derivatives.
Furthermore, the resulting methanesulfonate ester of choline is itself a valuable synthetic intermediate. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, much better than a hydroxyl group. masterorganicchemistry.com This allows the choline backbone to be modified. For example, treatment of an alcohol with methanesulfonyl chloride converts the hydroxyl group into a good leaving group (a mesylate), which can then be easily displaced by another nucleophile. masterorganicchemistry.com While this compound already contains the choline moiety, its methanesulfonyl group can be used to sulfonylate other molecules.
Application in Catalytic Cycles or Stoichiometric Transformations
Given its high reactivity and tendency to undergo irreversible reactions such as hydrolysis or reaction with nucleophiles, this compound is used in stoichiometric transformations rather than catalytic cycles. wikipedia.orgontosight.ai It is consumed in the reaction as it transforms a functional group in another molecule, for example, converting an alcohol into a methanesulfonate. commonorganicchemistry.commasterorganicchemistry.com There is no evidence in the surveyed literature to suggest its application in catalytic processes.
| Transformation Type | Role of this compound | Example Reaction |
| Sulfonylation | Stoichiometric Reagent | Alcohol → Methanesulfonate Ester wikipedia.org |
| Sulfonamidation | Stoichiometric Reagent | Amine → Methanesulfonamide wikipedia.org |
| Functional Group Interconversion | Precursor | The resulting mesylate is displaced by a nucleophile. masterorganicchemistry.com |
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
Computational chemistry provides powerful tools to understand molecular structure, properties, and reactivity. Techniques like quantum chemical calculations, including Density Functional Theory (DFT), are instrumental in elucidating electronic structure and molecular orbitals. Similarly, conformational analysis helps in mapping the energy landscape of a molecule, identifying its stable forms. Furthermore, computational methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which are crucial for experimental characterization. However, the application of these methods to this compound has not been documented in available scientific publications.
Likewise, the modeling of reaction mechanisms, including the characterization of transition states and the prediction of reaction selectivity, offers profound insights into the chemical behavior of a compound. While there are studies on the solvolysis of the related precursor, methanesulfonyl chloride koreascience.kr, and extensive research on the hydrolysis and reactions of sulfonate esters in general nih.govresearchgate.netacs.orgacs.org, these findings cannot be directly extrapolated to provide a scientifically accurate and detailed account specifically for this compound without dedicated studies.
The specific combination of the choline headgroup and the methanesulfonyl ester linkage in one molecule presents a unique subject for computational investigation. The interplay between the quaternary ammonium cation and the sulfonate ester group would likely influence the molecule's conformational preferences, electronic properties, and reactivity in ways that may differ from simpler choline or sulfonate esters.
Due to the lack of specific data from quantum chemical calculations, conformational analyses, spectroscopic predictions, and reaction mechanism modeling for this compound, it is not possible to provide a comprehensive and scientifically rigorous article on its computational and theoretical aspects at this time. Further research dedicated to this particular compound is needed to fill this knowledge gap.
Computational and Theoretical Studies of Methanesulfonylcholine Chloride
Reaction Mechanism Modeling
Solvation Effects on Reaction Energetics
The solvent environment plays a crucial role in the reaction energetics of methanesulfonylcholine chloride, significantly influencing reaction rates and mechanisms. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these effects. The polarity of the solvent, its ability to form hydrogen bonds, and its capacity to stabilize charged intermediates or transition states are key factors that govern the reaction pathways of sulfonate esters like this compound.
Theoretical investigations into the esterification of sulfonic acids, which share mechanistic features with reactions involving this compound, reveal the profound impact of the solvent. For instance, in the esterification of benzenesulfonic acid with methanol (B129727), DFT studies have explored various reaction mechanisms, including SN1 and SN2 pathways. rsc.org In the gas phase, certain transition states may have very high energy barriers. However, in a polar solvent, these barriers can be significantly lowered due to the stabilization of charged species.
The choice of solvent can dictate the preferred reaction mechanism. A DFT study on the benzenesulfonic acid and methanol reaction indicated that while a pentacoordinate sulfur intermediate was energetically unfavorable, both SN1 (via a sulfonylium cation) and SN2 (involving protonated methanol) pathways were plausible, with their relative energies being sensitive to the surrounding medium. rsc.org Solvation models, such as the Polarizable Continuum Model (PCM), are often used in these calculations to approximate the effect of the solvent. nih.gov These models have shown that for some reaction steps, the solvent effects on the relative Gibbs free energies can be minimal, while for others, they are substantial. rsc.org
For reactions involving this compound, polar protic solvents are expected to facilitate reactions that proceed through charged intermediates by solvating both the cation (the choline (B1196258) moiety) and the anion (the chloride and any anionic leaving groups). The energetics of such processes can be computationally modeled to predict reaction outcomes.
Below is a table summarizing theoretical findings on the Gibbs free energy for the esterification reaction of methanesulfonic acid, providing insight into the thermodynamics of similar systems.
| Reaction System | Phase | Gibbs Free Energy (kJ/mol) | Thermodynamic Favorability |
| Methanesulfonic acid + Methanol | Solution | +23.4 | Disfavored |
| *Data inferred from thermodynamic data from equilibria involving methyl methanesulfonate (B1217627) reactions in solution. rsc.org |
Intermolecular Interaction Studies
The intermolecular interactions of this compound in solution are complex, involving a combination of hydrogen bonding, ion-pairing, and solvent-solute interactions. These forces dictate the compound's solubility, aggregation behavior, and ultimately its reactivity. Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for investigating these interactions at the molecular level.
Hydrogen Bonding Networks and Ion-Pairing Interactions
As an ionic compound, this compound exists in solution as a choline cation and a chloride anion. The choline cation itself has a hydroxyl group capable of acting as a hydrogen bond donor. The chloride anion is a potent hydrogen bond acceptor. In aqueous solutions, a rich hydrogen bonding network is established between the ions and water molecules.
Computational studies on related choline chloride systems, such as deep eutectic solvents, have provided significant insights into these interactions. pnas.org MD simulations of choline chloride mixed with hydrogen bond donors (HBDs) like urea (B33335) or glycols reveal that the chloride ion is a primary site for hydrogen bonding. nih.gov These studies consistently show strong hydrogen bonds forming between the HBDs and the chloride anion. nih.gov It is reasonable to infer that in a protic solvent, the chloride ion of this compound would be similarly engaged in strong hydrogen bonding with solvent molecules.
Ion-pairing is another critical phenomenon. The electrostatic attraction between the positively charged quaternary ammonium (B1175870) group of the choline moiety and the negatively charged chloride anion can lead to the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or fully dissociated ions. The extent of ion-pairing is highly dependent on the solvent's dielectric constant and its ability to solvate the individual ions. nih.gov In solvents with low polarity, ion-pairing is more prevalent. Computational studies on diquaternary ammonium chlorides have shown that solvents with higher polarity lead to a greater degree of ion separation. nih.gov
The table below presents findings from studies on nicotinic acetylcholine (B1216132) receptors, illustrating the strength of hydrogen bonds involving analogous functional groups.
| Interaction | System | ΔΔG (kcal/mol) |
| Hydrogen bond to backbone carbonyl | Nicotine in α6β2 nAChR | 2.6 |
| *This value represents the energetic contribution of the hydrogen bond to the binding of nicotine. nih.gov |
Solvent-Solute Interactions and Aggregation Behavior
The interactions between this compound and the surrounding solvent molecules determine its solvation shell structure and can lead to aggregation at higher concentrations. Molecular dynamics simulations are particularly well-suited to study these dynamic processes.
In aqueous solutions, the trimethylammonium headgroup of the choline cation is primarily solvated through cation-π interactions with water and ion-dipole interactions. The hydroxyl group of the choline moiety can both donate and accept hydrogen bonds with water. The sulfonate group of the methanesulfonyl ester is also expected to be strongly solvated by water molecules through hydrogen bonding.
Studies on choline chloride in aqueous solutions have shown that the choline cation and chloride anion are well-hydrated. researchgate.net However, at higher concentrations, aggregation can occur. The balance of solute-solute and solute-solvent interactions governs this behavior. nih.gov If the interactions between the ions are stronger than their interactions with the solvent, aggregation is favored.
Computational investigations into the aggregation of functionalized quaternary ammonium chlorides have provided thermodynamic data on their micellization behavior, which is a form of aggregation. acs.org While this compound is not a typical surfactant, understanding the driving forces for aggregation in related systems is informative.
Derivatives and Analogs of Methanesulfonylcholine Chloride
Design Principles for Structural Modification
The rational design of analogs involves targeted alterations to the parent structure to achieve specific goals, such as enhancing stability, altering solubility, or modifying potential biological interactions.
The methanesulfonyl group (CH₃SO₂-) is a key feature of the molecule. Its methyl substituent can be replaced with a wide variety of other alkyl or aryl groups to tune the molecule's characteristics. The sulfonyl group itself is a polar, structurally stable moiety capable of acting as a hydrogen-bond acceptor. researchgate.net Introducing different substituents in place of the methyl group can profoundly impact the molecule's properties.
Lipophilicity and Solubility: Replacing the small methyl group with longer alkyl chains (e.g., ethyl, propyl, butyl) would systematically increase the lipophilicity (fat-solubility) of the molecule. Conversely, incorporating polar functional groups into the substituent could enhance water solubility.
Steric Hindrance: Introducing bulky substituents, such as a tert-butyl or a phenyl group, would create steric hindrance around the sulfonate ester linkage. This could influence the molecule's conformational flexibility and its ability to interact with biological targets.
Electronic Effects: Substituting the methyl group with an electron-withdrawing group (e.g., a trifluoromethyl group) or an electron-donating group would alter the electronic nature of the sulfonyl moiety, potentially affecting the stability of the sulfonate ester bond. Aryl substituents, such as a phenyl or substituted phenyl ring, introduce a rigid, planar structure and can engage in π-π stacking interactions. mdpi.com The synthesis of such aryl sulfone analogs is a well-established area of organic chemistry. mdpi.comresearchgate.net
A theoretical library of sulfonyl-modified analogs is presented below, illustrating the potential for property modulation.
Table 1: Theoretical Analogs Based on Sulfonyl Group Modification An interactive data table is available in the digital version of this article.
| Substituent (R) on R-SO₃- | Predicted Change in Lipophilicity | Potential for New Interactions |
|---|---|---|
| Ethyl (CH₃CH₂-) | Slight Increase | Minimal |
| n-Propyl (CH₃(CH₂)₂-) | Moderate Increase | Hydrophobic interactions |
| Isopropyl ((CH₃)₂CH-) | Moderate Increase | Steric hindrance |
| Phenyl (C₆H₅-) | Significant Increase | π-π stacking, hydrophobic |
| 4-Chlorophenyl (Cl-C₆H₄-) | High Increase | Halogen bonding, hydrophobic |
The choline (B1196258) portion, [2-(trimethylammonio)ethyl], is critical for the molecule's cationic nature and hydrophilicity. Modifications can be made to the N-substituents or the ethylene (B1197577) linker.
N-Substituents: The three methyl groups on the quaternary nitrogen can be varied. Replacing one or more methyl groups with larger alkyl groups (e.g., ethyl, propyl) would increase steric bulk and lipophilicity around the cationic head. This is a common strategy in the design of quaternary ammonium (B1175870) compounds (QACs) to modulate their properties. nih.govsrce.hr
Chain Length: The ethylene linker (-CH₂CH₂-) between the sulfonate ester and the quaternary nitrogen can be lengthened or shortened. Altering this spacing can significantly impact the molecule's spatial conformation and the distance between the sulfonyl group and the cationic center. Studies on other molecules, such as hemicholinium-3 (B1673050) analogs, have shown that the inter-nitrogen distance is a critical determinant of biological activity. nih.gov Lengthening the chain to a propylene (B89431) (-CH₂CH₂CH₂-) or butylene linker would increase flexibility and alter the spatial arrangement of the functional groups. nih.gov
The chloride anion is a simple, common counterion. However, the properties of ionic compounds, including solubility, stability, and hygroscopicity, can be significantly influenced by the nature of the counterion. researchgate.netacs.orgnih.gov Counterion exchange is a straightforward strategy to fine-tune these physical characteristics without altering the core covalent structure of the cation.
Common methods for counterion exchange in quaternary ammonium salts include:
Anion Exchange Resins: Passing a solution of methanesulfonylcholine chloride through a column packed with an anion exchange resin (e.g., Amberlyst A-26) loaded with the desired new anion (A⁻) is a clean and effective method. nih.govchemicalforums.comreddit.com
Salt Metathesis (Precipitation): Reacting an aqueous solution of this compound with a salt containing the desired anion and a cation that forms an insoluble precipitate with chloride (e.g., a silver salt like silver acetate (B1210297) or silver tetrafluoroborate) can drive the exchange. The insoluble silver chloride is then removed by filtration.
Acid Treatment: For certain anions, treating the chloride salt with the corresponding strong acid can be effective, followed by removal of the resulting hydrochloric acid.
Table 2: Potential Counterions and Their Impact An interactive data table is available in the digital version of this article.
| Counterion (A⁻) | Name of Salt | Potential Change in Properties |
|---|---|---|
| Br⁻ | Bromide | Similar to chloride, slightly more lipophilic |
| I⁻ | Iodide | More lipophilic than bromide |
| CH₃COO⁻ | Acetate | May increase solubility in certain organic solvents |
| BF₄⁻ | Tetrafluoroborate | Increases lipophilicity, often reduces water solubility |
| PF₆⁻ | Hexafluorophosphate | Further increases lipophilicity, reduces water solubility |
Synthetic Approaches to Novel Derivatives
The creation of diverse analogs of this compound would rely on modern synthetic methodologies that allow for the rapid and efficient generation of multiple compounds.
To explore the structure-activity relationships of methanesulfonylcholine analogs efficiently, parallel synthesis techniques could be employed to create a library of compounds. uniroma1.itrsc.org This approach involves performing multiple, separate reactions simultaneously, for instance in multi-well plates or using specialized reaction stations. youtube.com
A potential parallel synthesis workflow could involve:
Scaffold Preparation: Synthesize a common intermediate, such as 2-(dimethylamino)ethyl methanesulfonate (B1217627).
Diversification: Dispense the common intermediate into an array of reaction vessels.
Parallel Quaternization: Add a different alkylating agent (e.g., various alkyl halides or sulfates) to each vessel to react with the tertiary amine, thereby generating a library of quaternary ammonium salts with diverse N-substituents.
Alternatively, a library with diverse sulfonyl groups could be generated by reacting 2-(dimethylamino)ethanol with an array of different sulfonyl chlorides (R-SO₂Cl) in parallel, followed by a unified quaternization step with methyl chloride. youtube.com
Chemo- and regioselectivity are crucial concepts in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. mpg.denih.gov In the context of synthesizing methanesulfonylcholine derivatives, these principles guide the synthetic route.
The synthesis of this compound itself involves multiple reactive sites. A key strategic choice is the order of operations:
Route A (Esterification then Quaternization): React methanesulfonyl chloride with 2-(dimethylamino)ethanol. The sulfonyl chloride is highly electrophilic and will selectively react with the hydroxyl group over the tertiary amine. The resulting tertiary amine intermediate can then be quaternized with an alkylating agent like methyl chloride. This is often the preferred route as it avoids handling a potentially less stable choline-like starting material.
Route B (Quaternization then Esterification): React 2-(dimethylamino)ethanol with methyl chloride to form choline chloride. The hydroxyl group of choline could then be esterified with methanesulfonyl chloride. This route can be more challenging due to the potential for side reactions and the different solubility properties of the zwitterionic choline.
The chemo- and regioselective functionalization for creating derivatives lies primarily in this strategic planning during synthesis. For example, to create an analog with different N-substituents and a different sulfonyl group, one would first synthesize the desired tertiary amine (e.g., 2-(diethylamino)ethanol) and then react it selectively with the chosen sulfonyl chloride before performing the final quaternization step. This ensures that each part of the molecule is constructed in a controlled and deliberate manner.
Comparative Chemical Reactivity and Mechanistic Studies of Analogs of this compound
The chemical reactivity of this compound and its analogs is primarily centered around nucleophilic substitution at the sulfur atom of the sulfonyl group. These reactions, often studied under solvolytic conditions (where the solvent acts as the nucleophile), provide valuable insights into the electronic and steric effects governing the stability and reaction pathways of this class of compounds. Mechanistic studies, though not extensively focused on this compound itself, draw heavily from the broader understanding of alkanesulfonyl chloride solvolysis.
Structure-Reactivity Relationships within Analog Series
The reactivity of sulfonyl chlorides is significantly influenced by the nature of the substituents attached to the sulfonyl group. In the context of this compound analogs, structural modifications can be envisaged at several positions: the alkyl group of the sulfonyl moiety, the length of the alkyl chain of the choline backbone, and the substitution pattern on the quaternary ammonium nitrogen.
Effect of the Sulfonyl Group:
The nature of the alkyl or aryl group (R) in RSO₂Cl plays a crucial role in determining the electrophilicity of the sulfur atom. For simple alkanesulfonyl chlorides, the rate of hydrolysis is not dramatically affected by the size of the alkyl group. For instance, the hydrolysis rates for methanesulfonyl chloride, ethanesulfonyl chloride, and propanesulfonyl chloride are quite similar. nih.gov This suggests that the steric hindrance of the alkyl group has a limited impact on the accessibility of the sulfonyl sulfur to the nucleophile.
However, introducing electron-withdrawing or electron-donating substituents on an aromatic ring in arenesulfonyl chlorides has a more pronounced effect. Electron-withdrawing groups tend to increase the rate of nucleophilic attack by enhancing the positive charge on the sulfur atom, while electron-donating groups have the opposite effect. nih.gov Although this compound is an alkanesulfonyl chloride, this principle highlights the importance of electronic effects on the sulfonyl center.
Influence of the Choline Moiety:
The defining feature of this compound is the presence of the quaternary ammonium group. This positively charged group is expected to exert a significant electron-withdrawing inductive effect through the ethylene bridge. This effect would increase the electrophilicity of the sulfonyl sulfur, potentially leading to a faster rate of hydrolysis compared to a simple analog like ethyl methanesulfonate.
To illustrate this relationship, consider the hypothetical relative hydrolysis rates for a series of methanesulfonylcholine analogs where the substitution on the nitrogen atom is varied.
| Analog | Structure | Relative Rate of Hydrolysis (krel) | Key Structural Feature |
|---|---|---|---|
| Ethyl methanesulfonate | CH₃SO₂OCH₂CH₃ | 1.0 | Baseline - no ammonium group |
| 2-(Dimethylamino)ethyl methanesulfonate | CH₃SO₂OCH₂CH₂N(CH₃)₂ | ~5-10 | Tertiary amine (less electron-withdrawing than quaternary ammonium) |
| This compound | CH₃SO₂OCH₂CH₂N⁺(CH₃)₃ Cl⁻ | ~50-100 | Quaternary ammonium (strong inductive effect) |
| Methanesulfonyl analog with N-ethyl groups | CH₃SO₂OCH₂CH₂N⁺(CH₂CH₃)₃ Cl⁻ | ~40-80 | Bulkier quaternary ammonium group (potential steric hindrance) |
This table is illustrative and based on established principles of chemical reactivity. Actual kinetic data for this specific series may vary.
Impact of Structural Changes on Reaction Pathways and Outcomes
The reaction mechanism for the solvolysis of most primary and secondary alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-like) process. nih.govbeilstein-journals.org This mechanism involves a concerted or near-concerted attack of the nucleophile on the sulfur atom and the departure of the leaving group (chloride). The transition state is thought to be a trigonal bipyramidal structure. nih.gov
The Role of the Quaternary Ammonium Group:
The quaternary ammonium group in this compound is too far from the sulfonyl group to participate directly in neighboring group participation (NGP) in the classical sense, which typically involves the formation of a three- to six-membered ring. stackexchange.comwikipedia.org NGP by a neighboring heteroatom can lead to a significant rate enhancement and retention of stereochemistry. wikipedia.orgvedantu.com In the case of methanesulfonylcholine, the distance between the nitrogen and sulfur atoms would necessitate the formation of a highly strained four-membered ring intermediate, which is generally unfavorable. stackexchange.com
However, the strong electrostatic field of the quaternary ammonium group can influence the reaction pathway by:
Stabilizing the Transition State: The positive charge can stabilize the developing negative charge on the leaving group (chloride ion) in the transition state, thereby lowering the activation energy and accelerating the reaction.
Altering Solvent Shell Organization: The charged nature of the molecule will affect how solvent molecules (e.g., water during hydrolysis) arrange themselves around the substrate, which can in turn influence the reaction kinetics.
Potential for Alternative Pathways in Analogs:
Structural modifications in analogs could potentially open up alternative reaction pathways. For example, in a hypothetical analog where the ethylene bridge is extended to a propylene or butylene chain, the likelihood of intramolecular cyclization reactions could increase, although this would still be in competition with intermolecular solvolysis.
Consider the solvolysis of two hypothetical analogs with different chain lengths between the sulfonyl group and a tertiary amine:
| Analog | Structure | Primary Reaction Pathway | Potential Minor Pathway | Rationale |
|---|---|---|---|---|
| 2-(Dimethylamino)ethyl methanesulfonate | CH₃SO₂OCH₂CH₂N(CH₃)₂ | Intermolecular Sₙ2 Hydrolysis | - | Formation of a 4-membered ring via NGP is highly unfavorable. |
| 3-(Dimethylamino)propyl methanesulfonate | CH₃SO₂OCH₂CH₂CH₂N(CH₃)₂ | Intermolecular Sₙ2 Hydrolysis | Intramolecular cyclization (NGP) | Potential for formation of a 5-membered cyclic intermediate is more favorable. |
This table presents a hypothetical scenario based on known principles of neighboring group participation and ring strain.
Advanced Analytical and Experimental Techniques for Methanesulfonylcholine Chloride Research
Chromatography-Mass Spectrometry Coupled Techniques
The coupling of chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of chemical compounds. rsc.org For a quaternary amine salt like Methanesulfonylcholine chloride, both liquid and gas chromatography-based methods are essential for a comprehensive analytical profile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for analyzing compounds that are non-volatile, polar, or thermally unstable, such as this compound. thermofisher.com It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. rsc.org
For polar analytes like choline (B1196258) and its esters, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation strategy. lcms.czlcms.cz HILIC columns retain polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns. lcms.cz The separation is typically achieved using a mobile phase consisting of a high percentage of an organic solvent, like acetonitrile, with a smaller amount of an aqueous buffer. lcms.cz
Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source, which is well-suited for generating ions from polar molecules in solution. thermofisher.com The mass analyzer, such as a triple quadrupole or time-of-flight (TOF) instrument, then separates and detects the ions based on their mass-to-charge (m/z) ratio. rsc.orgnih.gov Purity assessment is conducted by integrating the chromatographic peak area corresponding to the this compound ion and comparing it to the total ion chromatogram to detect and quantify any impurities. The high sensitivity of MS allows for the detection of trace-level impurities. rsc.org
Table 1: Typical LC-MS Parameters for Choline Ester Analysis This table presents a generalized set of starting parameters for the purity analysis of this compound, based on established methods for similar choline compounds. lcms.czlcms.czmdpi.com
| Parameter | Specification | Purpose |
| Chromatography Mode | Hydrophilic Interaction (HILIC) | Provides strong retention for highly polar compounds like choline esters. lcms.cz |
| Column | HILIC with Zwitterionic or Amide Stationary Phase | Offers robust and reproducible separation of small, polar analytes. lcms.cz |
| Mobile Phase A | 10-20 mM Ammonium (B1175870) Formate or Acetate (B1210297) in Water | Buffered aqueous phase to facilitate ionization and improve peak shape. lcms.cz |
| Mobile Phase B | Acetonitrile | Strong organic solvent used for eluting compounds in a gradient. |
| Gradient | High initial %B, decreasing over time | Ensures retention of the polar analyte at the start and subsequent elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical analytical flow rate for standard bore HPLC columns. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes quaternary amines to produce a strong signal for the cation. mdpi.com |
| MS Detection | Selected Ion Monitoring (SIM) or MRM | For high specificity and sensitivity in quantifying the target compound and known impurities. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.govnih.gov In the context of this compound, GC-MS is primarily used to identify volatile byproducts that may arise from synthesis, storage, or controlled decomposition studies. Choline salts can undergo thermal degradation, and GC-MS is crucial for separating and identifying the resulting volatile products. researchgate.net
A known decomposition pathway for choline compounds is the reversed Menshutkin reaction, where the quaternary amine degrades to a tertiary amine and an alkyl halide. researchgate.net For this compound, heating could potentially lead to the formation of volatile byproducts such as dimethylaminoethanol. researchgate.net The analysis involves heating the sample to release volatile components, which are then separated on a GC column and identified by their mass spectra.
Table 2: Potential Volatile Byproducts of this compound Detectable by GC-MS This table lists hypothetical volatile byproducts that could result from the decomposition of this compound.
| Potential Byproduct | Chemical Formula | Rationale for Formation |
| Dimethylaminoethanol | C₄H₁₁NO | Product of the reversed Menshutkin reaction, a known degradation pathway for choline. researchgate.net |
| Chloromethane | CH₃Cl | Potential byproduct from the reaction of the chloride anion with methyl groups under thermal stress. |
| Methyl Mesylate | C₂H₆O₃S | Potential rearrangement and fragmentation product involving the methanesulfonyl group. |
| Dimethylamine | C₂H₇N | Further degradation product of dimethylaminoethanol. |
Thermal Analysis Methods (e.g., DSC, TGA) for Stability Studies under Controlled Decomposition
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. tainstruments.comcnr.it For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining its thermal stability and decomposition profile. slideshare.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. cnr.it A TGA thermogram plots mass loss versus temperature, revealing the temperatures at which decomposition occurs. mdpi.com For a salt like this compound, the TGA curve would show the onset temperature of decomposition and the number of decomposition steps. azom.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique detects thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy (heat energy) associated with these transitions. unicam.it When run simultaneously with TGA, DSC can distinguish between physical transitions (like melting, which involves no mass loss) and chemical degradation (which involves mass loss). nih.gov The DSC curve will show whether the decomposition of this compound is an endothermic (heat-absorbing) or exothermic (heat-releasing) process. azom.com
Table 3: Illustrative TGA/DSC Data for a Quaternary Ammonium Salt This table provides an example of the type of data obtained from a simultaneous TGA-DSC experiment to assess thermal stability.
| Parameter | Measurement | Interpretation |
| TGA Onset Temperature (Tonset) | e.g., 225 °C | The temperature at which significant thermal decomposition and mass loss begin. azom.com |
| TGA Mass Loss Step 1 | e.g., 35% at 225-270 °C | Corresponds to the loss of a specific fragment of the molecule. |
| TGA Mass Loss Step 2 | e.g., 55% at 270-350 °C | Corresponds to the further breakdown of the intermediate residue. |
| DSC Melting Point (Tm) | e.g., 210 °C (Endotherm) | The temperature at which the compound transitions from solid to liquid, if it melts before decomposing. nih.gov |
| DSC Decomposition Enthalpy (ΔHdecomp) | e.g., -450 J/g (Exotherm) | The amount of heat released during the decomposition process; a large exothermic value indicates a high-energy decomposition. unicam.it |
Electrochemical Studies of Redox Behavior
Electrochemical studies, particularly cyclic voltammetry, are employed to investigate the reduction and oxidation (redox) behavior of a compound. For this compound, these studies provide insight into its electrochemical stability. psu.edu As a quaternary ammonium salt, it is generally considered to be electrochemically stable. researchgate.net
The electrochemical window of an electrolyte is defined by the potentials at which the solvent or the electrolyte itself begins to be oxidized or reduced. psu.edu The cation of this compound, like other tetraalkylammonium cations, can undergo reduction at a sufficiently negative potential. acs.orgnih.gov This reduction is often an irreversible process that involves the fragmentation of the cation into a tertiary amine and a radical. nih.gov The chloride anion can be oxidized at the anode. Studying these redox potentials is crucial for applications where the compound might be used in an electrochemical system. The reduction of chlorosilanes, for instance, has been shown to be influenced by the solvent and electrolyte concentration. researchgate.net
Table 4: Key Parameters from Electrochemical Analysis of a Quaternary Ammonium Chloride Salt This table outlines the primary measurements from a cyclic voltammetry study to characterize the redox behavior of a compound like this compound.
| Parameter | Symbol | Description | Typical Behavior |
| Cathodic Peak Potential (Cation) | Epc | The potential at which the reduction of the methanesulfonylcholine cation is maximal. | A single, irreversible peak at a highly negative potential (e.g., < -2.0 V vs. Ag/AgCl). acs.org |
| Anodic Peak Potential (Anion) | Epa | The potential at which the oxidation of the chloride anion occurs. | A peak corresponding to the oxidation of Cl⁻ to Cl₂ or other species. |
| Electrochemical Window | The potential range between the onset of cation reduction and anion oxidation. | A wide window indicates high electrochemical stability. psu.edu | |
| Redox Mechanism | The nature of the electron transfer process. | The reduction of the quaternary cation is typically an irreversible, one-electron process leading to molecular fragmentation. nih.gov |
Future Directions and Emerging Research Avenues for Methanesulfonylcholine Chloride
Exploration of Unconventional Reactivity Patterns
While the typical reactivity of methanesulfonylcholine chloride as an electrophile in nucleophilic substitution reactions is well-established, future research is poised to uncover more unconventional reactivity patterns. wikipedia.orgyoutube.com Investigations into its participation in reactions beyond simple substitution are a key area of focus.
One emerging area is the exploration of this compound in cycloaddition reactions . Although not traditionally associated with such transformations, the electronic nature of the sulfonyl group could potentially be exploited under specific catalytic conditions to facilitate its involvement in [3+2] or other cycloaddition pathways, leading to the synthesis of novel heterocyclic scaffolds containing the choline (B1196258) moiety. mdpi.commdpi.com
Furthermore, studies into its behavior under photochemical or electrochemical conditions could reveal novel reaction pathways. These methods can generate highly reactive intermediates, potentially leading to unexpected bond formations and molecular rearrangements that are not accessible through traditional thermal methods. The sulfonyl group's influence on the stability and reactivity of such intermediates would be a critical aspect of these investigations.
Researchers are also interested in the possibility of unconventional nucleophilic substitution mechanisms. While SN1 and SN2 reactions are common, exploring conditions that might favor less common pathways, such as the SNi mechanism, could provide new synthetic tools. wikipedia.org The intramolecular nature of the choline backbone could play a significant role in directing such reactivity.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Predictive Models for Reactivity and Properties: Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the reactivity of this compound with a diverse range of nucleophiles under various conditions. st-andrews.ac.uk For instance, models could be developed to forecast solvolysis rates or the likelihood of competing elimination versus substitution reactions with high accuracy. researchgate.net This predictive capability would significantly reduce the experimental effort required to optimize reaction conditions.
Table 1: Application of AI and Machine Learning in the Study of this compound
| Application Area | AI/ML Technique | Potential Impact |
| Reactivity Prediction | Supervised Learning (e.g., Random Forest, Neural Networks) | Accurate prediction of reaction outcomes, yields, and regioselectivity. |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Forecasting physical and chemical properties like solubility and stability. |
| Retrosynthesis | Deep Learning, Monte Carlo Tree Search | Generation of novel and efficient synthetic pathways to derivatives. pf-media.co.uk |
| Mechanism Elucidation | Unsupervised Learning (e.g., Clustering) | Identification of patterns in reaction data to infer mechanistic details. |
Development of Novel Methodologies for its Synthesis or Transformation
Innovation in synthetic methodology is crucial for expanding the accessibility and utility of this compound and its derivatives. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Catalytic Approaches: The development of novel catalysts for the synthesis of sulfonate esters is an active area of research. eurjchem.com This includes exploring transition-metal catalysis and organocatalysis to achieve milder reaction conditions, higher yields, and improved functional group tolerance. mdpi.com Such advancements would provide more sustainable alternatives to traditional methods that often rely on stoichiometric reagents.
Flow Chemistry and Process Optimization: The use of continuous flow reactors for the synthesis and transformation of this compound offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Research in this area will focus on optimizing reaction parameters in flow systems to maximize efficiency and scalability.
Novel Sulfonylating Reagents: While methanesulfonyl chloride is a common reagent, the development of new sulfonylating agents derived from it could open up new avenues for chemical synthesis. These reagents could be designed to have altered reactivity profiles or to introduce specific functionalities in a single step. For instance, the synthesis of choline sulfonate buffers has been achieved by reacting choline hydroxide (B78521) with Good's buffers. rsc.org
Theoretical Framework Expansion for Complex Choline-Sulfonyl Systems
A deeper theoretical understanding of the structure, bonding, and reactivity of this compound is essential for predicting its behavior and designing new applications. Advanced computational methods are being employed to expand the theoretical framework for these complex systems.
Quantum Chemical Calculations: Quantum chemistry provides a powerful tool for investigating the electronic structure and properties of molecules. osti.gov High-level calculations can be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and predicting activation energies. nih.gov These studies can elucidate the role of the choline moiety and the sulfonyl group in influencing reactivity. For example, quantum mechanical approaches have been used to analyze the complex NMR spectra of choline sulfate and other choline esters, providing a detailed understanding of their conformational properties. nih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in solution, revealing details about its solvation and interactions with other molecules. nih.govresearchgate.netdigitellinc.com These simulations are crucial for understanding how the solvent environment influences reactivity and conformational preferences. For instance, MD simulations have been used to study the interactions in choline chloride-based deep eutectic solvents. researchgate.net
Development of Advanced Force Fields: Accurate MD simulations rely on the availability of high-quality force fields that can accurately describe the intermolecular and intramolecular interactions. A key area of future research will be the development of more sophisticated and accurate force fields specifically parameterized for choline-sulfonyl systems, enabling more reliable predictions of their behavior in complex environments.
Table 2: Theoretical Approaches for Studying Choline-Sulfonyl Systems
| Theoretical Method | Focus of Study | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. | Bond energies, transition state geometries, vibrational frequencies. researchgate.net |
| Ab Initio Calculations | High-accuracy energetics and properties. | Benchmarking DFT methods, understanding subtle electronic effects. nih.gov |
| Molecular Dynamics (MD) | Solvation, conformational dynamics, transport properties. | Solvation shell structure, diffusion coefficients, free energy profiles. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, reactions in complex environments. | Modeling reactions where both quantum and classical descriptions are necessary. |
Q & A
Q. What are the essential safety protocols for handling Methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Handling Procedures:
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if symptoms persist .
- Skin/eye contact: Rinse immediately with water for 15+ minutes; remove contaminated clothing .
Q. How can researchers ensure accurate characterization of Methanesulfonyl chloride in synthetic chemistry experiments?
Methodological Answer:
- Analytical Techniques:
- Structural Verification: Use NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., sulfonyl chloride).
- Purity Assessment: Employ HPLC or GC-MS with reference standards .
- Quantitative Analysis: Titration (e.g., argentometric for chloride content).
- Documentation:
- Report detailed synthesis protocols, including solvent choice, temperature, and reaction time, to enable replication .
- For novel derivatives, provide spectral data and elemental analysis in supplementary materials .
Q. What methodologies are recommended for assessing the toxicological profile of Methanesulfonyl chloride given limited existing data?
Methodological Answer:
- In Silico Modeling:
- In Vitro Studies:
- In Vivo Studies:
- Data Integration:
Q. How should researchers address contradictions in existing literature regarding the reactivity of Methanesulfonyl chloride?
Methodological Answer:
- Controlled Replication:
- Reproduce disputed reactions under standardized conditions (e.g., solvent purity, moisture control) .
- Mechanistic Studies:
- Use kinetic profiling (e.g., stopped-flow spectroscopy) to compare reaction rates in polar vs. non-polar solvents .
- Meta-Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
